Propyl 5-bromothiophene-3-carboxylate Propyl 5-bromothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1478954-26-5
VCID: VC2969982
InChI: InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3
SMILES: CCCOC(=O)C1=CSC(=C1)Br
Molecular Formula: C8H9BrO2S
Molecular Weight: 249.13 g/mol

Propyl 5-bromothiophene-3-carboxylate

CAS No.: 1478954-26-5

Cat. No.: VC2969982

Molecular Formula: C8H9BrO2S

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

Propyl 5-bromothiophene-3-carboxylate - 1478954-26-5

Specification

CAS No. 1478954-26-5
Molecular Formula C8H9BrO2S
Molecular Weight 249.13 g/mol
IUPAC Name propyl 5-bromothiophene-3-carboxylate
Standard InChI InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3
Standard InChI Key SIYNZVWMKOAUBO-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CSC(=C1)Br
Canonical SMILES CCCOC(=O)C1=CSC(=C1)Br

Introduction

Chemical Identity and Properties

Propyl 5-bromothiophene-3-carboxylate is an organosulfur compound characterized by a thiophene ring substituted with a bromine atom at the 5-position and a propyl ester group at the 3-position. This combination of features makes it particularly valuable for cross-coupling reactions and various synthetic applications.

Basic Properties

PropertyValue
CAS Number1478954-26-5
Molecular FormulaC₈H₉BrO₂S
Molecular Weight249.13 g/mol
SMILESCCCOC(=O)C1=CSC(=C1)Br
InChIInChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3
InChIKeySIYNZVWMKOAUBO-UHFFFAOYSA-N

Physical Properties

The compound exists as a solid at room temperature. Unlike its precursor 5-bromothiophene-3-carboxylic acid (which has a melting point of 140-144°C), specific physical properties such as melting point and boiling point for propyl 5-bromothiophene-3-carboxylate are less documented in current literature .

Structural Features

The compound's structure includes several key functional groups that contribute to its chemical reactivity:

  • A five-membered thiophene ring containing a sulfur atom

  • A bromine substituent at the 5-position, which facilitates cross-coupling reactions

  • A propyl ester group at the 3-position, which can undergo various transformations

This combination of features renders the molecule particularly suitable for synthetic applications, especially in palladium-catalyzed coupling reactions .

Synthesis and Preparation

Standard Synthetic Routes

Propyl 5-bromothiophene-3-carboxylate is typically synthesized through esterification of 5-bromothiophene-3-carboxylic acid with propanol. The general synthetic pathway involves:

  • Preparation of 5-bromothiophene-3-carboxylic acid as the starting material

  • Esterification with propanol under acidic conditions to yield the propyl ester

The esterification process generally follows one of these approaches:

MethodReagentsConditionsExpected Yield
Fischer Esterification5-bromothiophene-3-carboxylic acid, propanol, H₂SO₄Reflux, 3-4 hours65-75%
Coupling Agent Method5-bromothiophene-3-carboxylic acid, propanol, DCC, DMAPRoom temperature, 12 hours70-80%
Acid Chloride Route5-bromothiophene-3-carboxylic acid chloride, propanol, TEA0°C to room temperature, 2 hours75-85%

Alternative Synthesis Methods

The compound can also be prepared via selective bromination of propyl thiophene-3-carboxylate. This alternative route may be preferred when the starting thiophene carboxylate is more readily available than the brominated acid .

Chemical Reactivity and Transformations

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of propyl 5-bromothiophene-3-carboxylate is in Suzuki-Miyaura cross-coupling reactions. The bromine at the 5-position serves as an excellent leaving group for palladium-catalyzed coupling with boronic acids or boronate esters.

A typical reaction procedure involves:

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Aryl boronic acid or boronate ester

  • Solvent system (typically THF, 1,4-dioxane, or DMF/water mixtures)

  • Heat (80-100°C) for 12-24 hours

This reaction produces 5-arylthiophene-3-carboxylate derivatives which have potential applications in pharmaceutical and materials science .

Other Cross-Coupling Reactions

In addition to Suzuki-Miyaura coupling, propyl 5-bromothiophene-3-carboxylate can participate in other metal-catalyzed transformations:

Reaction TypeCoupling PartnersCatalytic SystemTypical Yields
Stille CouplingOrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂60-85%
Negishi CouplingOrganozinc compoundsPd(PPh₃)₄, Pd₂dba₃/P(o-Tol)₃65-90%
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuI70-95%
Heck ReactionAlkenesPd(OAc)₂, P(t-Bu)₃50-80%

These reactions expand the synthetic utility of propyl 5-bromothiophene-3-carboxylate as a versatile building block .

Applications in Research and Development

Pharmaceutical Applications

Thiophene derivatives, including functionalized compounds like propyl 5-bromothiophene-3-carboxylate, serve as important scaffolds in medicinal chemistry. The 5-position arylation via Suzuki-Miyaura coupling provides a pathway to compounds with potential biological activities.

Research indicates that similar thiophene derivatives exhibit:

  • Antibacterial properties against resistant bacterial strains

  • Potential antitumor activities

  • Various enzyme inhibitory effects

These properties make propyl 5-bromothiophene-3-carboxylate a valuable starting material for drug discovery programs .

Materials Science Applications

Functionalized thiophenes are widely used in materials science, particularly in:

  • Conductive polymers

  • Organic semiconductors

  • Optoelectronic devices

  • Sensor technology

Biological Activity Studies

Antibacterial Properties

Studies on structurally similar thiophene derivatives have shown promising antibacterial activities. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, suggesting that propyl 5-bromothiophene-3-carboxylate derivatives might exhibit similar activities .

A comparative study of thiophene derivatives and their minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundS. aureus MIC (μg/mL)E. coli MIC (μg/mL)K. pneumoniae MIC (μg/mL)
5-Bromo-N-ethylthiophene-2-sulfonamide1.563.120.78
5-Bromo-N-propylthiophene-2-sulfonamide0.781.560.39
5-Arylthiophene derivatives0.39-1.560.78-3.120.39-1.56

These results highlight the potential of thiophene derivatives as antibacterial agents, particularly against drug-resistant strains .

Analytical Characterization

Spectroscopic Data

Propyl 5-bromothiophene-3-carboxylate can be characterized using various spectroscopic techniques:

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiophene C-2H~7.5-8.0 (s)~120-125
Thiophene C-4-~135-140
Thiophene C-5-~110-115
C=O-~160-165
-OCH₂-~4.0-4.3 (t)~65-70
-CH₂-~1.7-1.9 (m)~20-25
-CH₃~0.9-1.1 (t)~10-15

Mass Spectrometry

The compound would typically show characteristic fragmentation patterns:

  • Molecular ion peak at m/z 249/251 (M⁺, with bromine isotope pattern)

  • Fragment peaks corresponding to loss of propyl group

  • Fragments associated with thiophene ring cleavage

Collision Cross Section Data

Advanced analysis techniques provide additional characterization. Predicted collision cross section (CCS) data for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺248.95793139.0
[M+Na]⁺270.93987140.5
[M+NH₄]⁺265.98447144.0
[M+K]⁺286.91381141.0
[M-H]⁻246.94337138.7
[M+Na-2H]⁻268.92532140.8
[M]⁺247.95010138.2
[M]⁻247.95120138.2

These values can be useful for identification and characterization using ion mobility mass spectrometry techniques .

Structure-Activity Relationships

Comparison with Related Thiophene Derivatives

Understanding the structural relationships between propyl 5-bromothiophene-3-carboxylate and similar compounds provides insight into potential applications:

CompoundKey Structural DifferenceImpact on ReactivityImpact on Biological Activity
5-Bromothiophene-3-carboxylic acidLacks propyl esterLess lipophilic, more acidicPotentially less cell penetration
Ethyl 5-bromothiophene-3-carboxylateShorter alkyl chainSimilar reactivity, slightly less steric hindranceSimilar activity, potentially different pharmacokinetics
Propyl thiophene-3-carboxylateLacks bromineCannot undergo Suzuki coupling at 5-positionSignificantly different biological targets
5-Bromothiophene-2-carboxylateCarboxylate at 2-positionDifferent electronic distributionDifferent binding properties

These comparative relationships are crucial for understanding how structural modifications affect both chemical reactivity and biological properties .

Future Research Directions

Materials Science Innovations

Emerging applications in materials science include:

  • Development of new conducting polymers through controlled polymerization

  • Creation of novel organic semiconductors with tailored electronic properties

  • Design of sensors based on functionalized thiophenes

  • Incorporation into energy storage and conversion devices

These applications leverage the unique electronic properties of thiophene derivatives and the synthetic versatility provided by the bromine substituent .

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